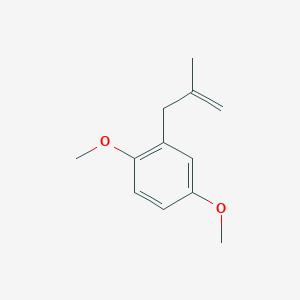

3-(2,5-Dimethoxyphenyl)-2-methyl-1-propene

Description

Contextualization of the Compound within Aromatic Alkene Chemistry

3-(2,5-Dimethoxyphenyl)-2-methyl-1-propene belongs to the subgroup of phenylpropanoids, which are naturally occurring organic compounds characterized by a C6-C3 skeleton, consisting of a phenyl ring attached to a three-carbon propene chain. rsc.orgchemicalbook.comrsc.orgnist.gov Phenylpropanoids are ubiquitous in plants and serve as precursors to a vast array of secondary metabolites, including flavonoids, lignans, and stilbenes, which exhibit a wide range of biological activities and are involved in plant defense mechanisms and stress responses. wisc.edursc.orgchemicalbook.comrsc.orgnist.gov The study of phenylpropanoids is crucial for understanding plant biochemistry and for the potential development of new pharmaceuticals and agrochemicals.

The reactivity of aromatic alkenes is largely governed by the electronic effects of the substituents on the aromatic ring and the substitution pattern of the alkene. The dimethoxy groups on the phenyl ring of this compound are electron-donating, which can influence the reactivity of both the aromatic ring and the double bond.

Significance of Dimethoxyphenyl and Propene Moieties in Organic Systems

The 2,5-dimethoxyphenyl moiety is a significant structural feature found in a variety of biologically active molecules and is a key building block in medicinal chemistry. chemicalbook.com The presence and position of the methoxy (B1213986) groups on the aromatic ring can profoundly influence the molecule's electronic properties, lipophilicity, and metabolic stability. The 2,5-dimethoxy substitution pattern, in particular, has been identified as a relevant motif in compounds targeting serotonin (B10506) receptors. chemicalbook.com For instance, the removal of either the 2- or 5-position methoxy group in certain phenethylamine (B48288) derivatives has been shown to decrease their in vivo activity. chemicalbook.com

The 2-methyl-1-propene moiety, also known as isobutylene, is a branched-chain alkene that exhibits distinct reactivity. Due to increased substitution and hyperconjugation, 2-methylpropene is more stable than its linear isomer, 1-butene. rsc.org In electrophilic addition reactions, such as the addition of HBr, it follows Markovnikov's rule, where the electrophile adds to the less substituted carbon of the double bond to form a more stable tertiary carbocation intermediate. rsc.org This predictable reactivity makes the 2-methyl-1-propene unit a valuable component in organic synthesis for the construction of quaternary carbon centers.

Overview of Current Research Gaps and Future Research Directions

While the individual components of this compound are well-studied in various contexts, dedicated research on this specific compound is limited. A significant research gap exists in the detailed experimental investigation of its synthesis, reactivity, and potential applications.

Future research directions could include:

Development of Efficient Synthetic Routes: While general methods like the Wittig reaction and Grignard reactions are plausible for its synthesis, the development of a high-yielding and stereoselective synthesis of this compound would be a valuable contribution. nih.govresearchgate.netresearchgate.net

Exploration of Reactivity: A thorough investigation of its reactivity towards various reagents, including electrophiles, oxidizing agents, and in polymerization reactions, would provide a deeper understanding of its chemical behavior. The influence of the 2,5-dimethoxy substitution on the regioselectivity and stereoselectivity of these reactions is of particular interest.

Investigation of Biological Activity: Given the prevalence of the 2,5-dimethoxyphenyl moiety in bioactive compounds, it would be worthwhile to investigate the potential biological activities of this compound and its derivatives.

Applications in Materials Science: Substituted aromatic alkenes can serve as monomers in polymerization reactions, leading to materials with unique optical and electronic properties. The potential of this compound as a monomer for the synthesis of novel polymers could be explored.

Scope and Objectives of Academic Investigation

A comprehensive academic investigation of this compound would aim to address the existing research gaps and explore its potential in various fields. The primary objectives of such an investigation would be:

To develop and optimize a reliable synthetic protocol for this compound. This would involve exploring different synthetic strategies and reaction conditions to achieve high yields and purity.

To fully characterize the compound using a range of spectroscopic techniques. This would include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and provide a reference for future studies.

To systematically study the reactivity of the compound. This would involve subjecting it to a variety of reaction conditions to understand its behavior in electrophilic additions, oxidations, and other transformations.

To conduct preliminary investigations into its potential applications. This could involve screening for biological activity or exploring its use as a monomer in polymerization reactions.

By achieving these objectives, a deeper understanding of the chemical nature of this compound can be gained, paving the way for its potential utilization in various scientific and technological domains.

Detailed Research Findings

Due to the limited direct research on this compound, this section will present detailed findings on closely related structures and the expected properties of the target compound based on the known chemistry of its constituent moieties.

Synthesis and Spectroscopic Data of Related Compounds

The synthesis of substituted aromatic alkenes can be achieved through various established methods in organic chemistry. For a compound like this compound, a plausible synthetic approach would be the Wittig reaction. nih.govresearchgate.netresearchgate.net This would involve the reaction of a phosphonium (B103445) ylide derived from an appropriate alkyl halide with 2,5-dimethoxybenzaldehyde (B135726).

Predicted Spectroscopic Data:

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 2,5-dimethoxyphenyl group, the methoxy protons (as singlets), the vinylic protons of the propene moiety, and the methyl protons. The coupling patterns of the aromatic and vinylic protons would provide valuable structural information.

¹³C NMR: The carbon NMR spectrum would display distinct signals for the aromatic carbons, the methoxy carbons, the sp² hybridized carbons of the double bond, and the methyl carbon.

IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for C-H stretching of the aromatic and aliphatic parts, C=C stretching of the alkene, and C-O stretching of the methoxy groups.

Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to its molecular weight, along with fragmentation patterns characteristic of the loss of methyl and methoxy groups.

The following table provides a summary of the key properties of the parent compound, 1,4-dimethoxybenzene (B90301), which can serve as a reference.

| Property | Value |

| Molecular Formula | C₈H₁₀O₂ |

| Molecular Weight | 138.16 g/mol |

| Appearance | White crystals |

| Boiling Point | 212-213 °C |

| Melting Point | 57-59 °C |

Data for 1,4-Dimethoxybenzene

Structure

3D Structure

Properties

IUPAC Name |

1,4-dimethoxy-2-(2-methylprop-2-enyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-9(2)7-10-8-11(13-3)5-6-12(10)14-4/h5-6,8H,1,7H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFDWDPQVQYEJCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC1=C(C=CC(=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80511922 | |

| Record name | 1,4-Dimethoxy-2-(2-methylprop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80511922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35205-21-1 | |

| Record name | 1,4-Dimethoxy-2-(2-methylprop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80511922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 3 2,5 Dimethoxyphenyl 2 Methyl 1 Propene

Retrosynthetic Analysis

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of "disconnections" of chemical bonds.

Identification of Key Disconnections

For 3-(2,5-Dimethoxyphenyl)-2-methyl-1-propene, two primary disconnections are identified as strategically significant for its synthesis:

Disconnection (A): C=C Double Bond: This is the most common and logical disconnection for alkene synthesis. It severs the molecule across the double bond, suggesting an olefination reaction as the final step. This approach typically involves the coupling of a carbonyl compound with a phosphorus-based reagent.

Disconnection (B): Aryl-Alkyl C-C Bond: This disconnection breaks the single bond between the 2,5-dimethoxyphenyl ring and the 2-methylpropene side chain. This strategy points towards the use of organometallic chemistry, where an aromatic nucleophile (or its synthetic equivalent) attacks an appropriate alkyl electrophile, or vice versa.

Proposed Precursor Molecules and Intermediates

Based on the identified disconnections, several precursor molecules and intermediates can be proposed. These form the building blocks for the forward synthesis.

| Disconnection | Synthetic Strategy | Precursor 1 | Precursor 2 | Key Intermediate(s) |

| (A) C=C Double Bond | Olefination (Wittig/HWE) | 2,5-Dimethoxybenzaldehyde (B135726) | Isopropyltriphenylphosphonium (B8661593) salt or Diethyl isopropylphosphonate | Phosphorus ylide or Phosphonate (B1237965) carbanion |

| (A) C=C Double Bond | Olefination (Wittig) | 2,5-Dimethoxybenzyl bromide | Acetone (B3395972) | 2,5-Dimethoxybenzyltriphenylphosphonium ylide |

| (B) Aryl-Alkyl C-C Bond | Organometallic Chemistry | 2,5-Dimethoxybromobenzene | 2-Methyl-2-propen-1-ol derivative (e.g., halide) | 2,5-Dimethoxyphenylmagnesium bromide (Grignard) or 2,5-Dimethoxyphenyllithium |

| (B) Aryl-Alkyl C-C Bond | Organometallic Chemistry | 2,5-Dimethoxybenzyl bromide | Acetone | 2,5-Dimethoxybenzylmagnesium bromide (Grignard) followed by a tertiary alcohol |

Classical Synthetic Approaches

Building upon the retrosynthetic analysis, several classical methods can be employed to synthesize this compound.

Olefination Reactions (e.g., Wittig, Horner-Wadsworth-Emmons Variants)

Olefination reactions are powerful methods for creating carbon-carbon double bonds by coupling a carbonyl compound with a phosphorus-stabilized carbanion. mnstate.edu

Wittig Reaction

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide (Wittig reagent). wikipedia.orgmasterorganicchemistry.com Two main pathways can be envisioned for the target molecule:

Route 1: Reaction of 2,5-dimethoxybenzaldehyde with isopropyltriphenylphosphonium ylide. The ylide is generated in situ by treating the corresponding phosphonium salt (isopropyltriphenylphosphonium iodide or bromide) with a strong base like n-butyllithium.

Route 2: Reaction of acetone with (2,5-dimethoxybenzyl)triphenylphosphonium ylide. This ylide is formed by deprotonating the phosphonium salt derived from 2,5-dimethoxybenzyl bromide and triphenylphosphine (B44618).

The Wittig reaction's primary limitation can be the difficulty in separating the desired alkene from the triphenylphosphine oxide byproduct, often requiring chromatography. berkeley.edu The stereoselectivity depends on the stability of the ylide; unstabilized ylides typically favor the formation of (Z)-alkenes. wikipedia.org

Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate carbanion instead of a phosphonium ylide. wikipedia.org This approach offers significant advantages, including the generation of a water-soluble phosphate (B84403) byproduct that is easily removed by aqueous extraction, simplifying purification. berkeley.eduorgsyn.org

In a potential synthesis, 2,5-dimethoxybenzaldehyde would be treated with the carbanion generated from diethyl isopropylphosphonate using a base like sodium hydride or sodium ethoxide. HWE reactions involving stabilized phosphonates generally show high selectivity for the (E)-alkene product. wikipedia.org

| Reaction | Carbonyl Component | Phosphorus Reagent | Base | Key Features |

| Wittig | 2,5-Dimethoxybenzaldehyde | Isopropyltriphenylphosphonium Iodide | n-BuLi, NaH | Forms alkene + triphenylphosphine oxide. wikipedia.org |

| HWE | 2,5-Dimethoxybenzaldehyde | Diethyl isopropylphosphonate | NaH, NaOEt | Forms alkene + water-soluble phosphate byproduct. wikipedia.org |

Condensation Reactions with Analogous Aromatic Aldehyde/Ketone Precursors

Condensation reactions, particularly aldol-type condensations, are fundamental carbon-carbon bond-forming reactions. The Claisen-Schmidt condensation, for example, involves the reaction of an aromatic aldehyde with a ketone or another aldehyde to form an α,β-unsaturated ketone, a class of compounds known as chalcones. nih.govmdpi.com

A plausible, though potentially less selective, route to the target molecule could involve a base- or acid-catalyzed condensation of 2,5-dimethoxybenzaldehyde with propionaldehyde. This would initially form an α-methyl-β-hydroxy aldehyde intermediate, which would then undergo dehydration to yield an α,β-unsaturated aldehyde. Subsequent reduction of the aldehyde functionality would be required to arrive at the final product, making this a multi-step and potentially low-yielding pathway compared to direct olefination. The synthesis of related trimethoxypropenylbenzenes has been achieved through isomerization of the corresponding allylbenzenes using potassium hydroxide (B78521). mdma.ch

Grignard or Organolithium Chemistry in Propene Formation

Organometallic reagents, such as Grignard and organolithium compounds, are potent nucleophiles and strong bases used extensively in organic synthesis for forming carbon-carbon bonds. wikipedia.orgmasterorganicchemistry.com

Grignard Reaction

A viable Grignard-based synthesis would involve the formation of a tertiary alcohol followed by elimination.

Reagent Preparation: 2,5-Dimethoxybenzyl bromide is reacted with magnesium turnings in an anhydrous ether solvent (like THF or diethyl ether) to form the Grignard reagent, 2,5-dimethoxybenzylmagnesium bromide.

Nucleophilic Addition: This Grignard reagent is then reacted with acetone. A nucleophilic attack on the carbonyl carbon of acetone yields a magnesium alkoxide intermediate.

Hydrolysis and Dehydration: Aqueous workup (e.g., with ammonium (B1175870) chloride solution) hydrolyzes the alkoxide to form 1-(2,5-dimethoxyphenyl)-2-methyl-2-propanol. mdpi.com This tertiary alcohol is then subjected to acid-catalyzed dehydration (e.g., using sulfuric acid or p-toluenesulfonic acid) to eliminate water and form the desired alkene, this compound.

Organolithium Chemistry

Organolithium reagents offer reactivity similar to Grignard reagents but are generally more reactive and basic. A synthetic route could involve the deprotonation of an acidic proton. For instance, the benzylic protons of 2,5-dimethoxytoluene (B1361827) could potentially be removed by a strong base like n-butyllithium, especially in the presence of a chelating agent like TMEDA, to form a benzylic organolithium species. fishersci.fr This nucleophile could then react with acetone, followed by dehydration of the resulting alcohol, mirroring the Grignard pathway.

Advanced Organic Synthesis Techniques

Modern synthetic strategies offer powerful tools for constructing the carbon skeleton of this compound. These methods often provide superior yields, functional group tolerance, and stereoselectivity over traditional approaches.

Transition metal-catalyzed cross-coupling reactions are fundamental to modern organic synthesis for their ability to form carbon-carbon bonds with high efficiency and selectivity. nih.govtcichemicals.com For the synthesis of this compound, plausible strategies include the Suzuki-Miyaura and Heck reactions.

A potential Suzuki-Miyaura coupling route would involve the reaction of a 2,5-dimethoxyphenyl organoboron compound, such as 2,5-dimethoxyphenylboronic acid, with a suitable 2-methyl-1-propene derivative, like 2-methylallyl bromide or acetate (B1210297). The reaction is typically catalyzed by a palladium(0) complex, which is generated in situ from a palladium(II) precursor. kochi-tech.ac.jpworktribe.com The catalytic cycle involves oxidative addition of the palladium catalyst to the allyl partner, transmetalation with the organoboron species, and reductive elimination to yield the final product and regenerate the catalyst. kochi-tech.ac.jp

Alternatively, the Mizoroki-Heck reaction provides a powerful method for the arylation of alkenes. nih.gov This approach could involve the direct coupling of 1-bromo-2,5-dimethoxybenzene (B144562) with isobutylene. nih.govorganic-chemistry.org The reaction is catalyzed by a palladium complex and requires a base to regenerate the active catalyst. The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and minimizing side reactions. whiterose.ac.uk

| Reaction Type | Aryl Source | Alkene Source / Partner | Typical Catalyst | Common Ligands | Base | Solvent |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 2,5-Dimethoxyphenylboronic acid | 2-Methylallyl bromide | Pd(PPh₃)₄ or Pd(OAc)₂ | PPh₃, SPhos, XPhos | K₂CO₃, Cs₂CO₃, K₃PO₄ | Dioxane/H₂O, Toluene, DMF |

| Mizoroki-Heck Reaction | 1-Bromo-2,5-dimethoxybenzene | Isobutylene (gas) | Pd(OAc)₂ | P(o-tolyl)₃, PPh₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile, Dioxane |

Olefin metathesis, a Nobel Prize-winning reaction, offers a highly efficient pathway for the formation of carbon-carbon double bonds by scrambling and reforming the bonds of two different alkenes. organic-chemistry.org A cross-metathesis (CM) strategy is a conceptually straightforward approach to synthesizing this compound. organic-chemistry.org

This strategy could involve the reaction between 2,5-dimethoxyallylbenzene and a simple, inexpensive olefin partner like isobutylene, which provides the desired 2-methylpropene terminus. illinois.edu The reaction is driven forward by the release of a volatile byproduct, ethylene, from the homodimerization of the allylbenzene (B44316) starting material. The key to a successful cross-metathesis is controlling the selectivity to favor the desired cross-product over homodimerized products. organic-chemistry.org This is often achieved by using one reactant in excess or by choosing olefins with different reactivities. illinois.edu Ruthenium-based catalysts, such as the Grubbs and Hoveyda-Grubbs catalysts, are widely used for this transformation due to their high functional group tolerance and stability. frontiersin.org

| Catalyst Name | Generation | Key Features | Typical Application |

|---|---|---|---|

| Grubbs Catalyst | First | Good stability, tolerant of many functional groups. | General purpose, ring-closing metathesis (RCM). |

| Grubbs Catalyst | Second | Higher activity, effective for more sterically hindered olefins. illinois.edu | Cross-metathesis, challenging RCM. |

| Hoveyda-Grubbs Catalyst | Second | High stability, catalyst can be recovered/reused more easily. frontiersin.org | Reactions requiring high stability and slow initiation. |

| Stewart-Grubbs Catalyst | Second | Effective for sterically hindered substrates. frontiersin.org | Cross-metathesis of challenging or congested olefins. |

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly important in both academic and industrial synthesis.

Solvent choice is a critical factor in the environmental impact of a synthetic process. Traditional volatile organic compounds (VOCs) contribute to air pollution and pose health and safety risks. Poly(ethylene glycol), or PEG, has emerged as a promising "green" solvent alternative for various chemical transformations, including transition metal-catalyzed cross-coupling reactions. thieme-connect.comresearchgate.netresearchgate.net

PEG offers several advantages: it is non-toxic, non-flammable, biodegradable, and has very low volatility. organic-chemistry.org For reactions like the Suzuki or Heck couplings proposed in section 2.3.1, using liquid PEG as the solvent medium can facilitate catalyst recycling. organic-chemistry.org The product, being less polar than the PEG medium, can often be extracted with a non-polar solvent like heptane, leaving the palladium catalyst dissolved in the PEG phase, which can then be reused for subsequent batches. whiterose.ac.ukresearchgate.net This dual role as a solvent and a phase for catalyst immobilization makes PEG an attractive option for developing more sustainable synthetic protocols. thieme-connect.com

| Property | Poly(ethylene glycol) (low MW) | Toluene | Dimethylformamide (DMF) |

|---|---|---|---|

| Toxicity | Low / Negligible | Toxic, suspected teratogen | Toxic, hepatotoxic |

| Volatility (Vapor Pressure) | Extremely Low | High | Moderate |

| Flammability | Low (High flash point) | High | Moderate |

| Recyclability | High (via extraction) | Moderate (via distillation) | Difficult (high boiling point) |

| Source | Petroleum (can be bio-based) | Petroleum | Petroleum |

A core principle of green chemistry is maximizing atom economy—the measure of how many atoms from the starting materials are incorporated into the final product. rsc.org Catalytic reactions, such as olefin metathesis and cross-coupling, are inherently more atom-economical than classical stoichiometric reactions.

For instance, a traditional method to synthesize an alkene like this compound might be the Wittig reaction, reacting 2,5-dimethoxybenzyl bromide to form a phosphonium ylide, followed by reaction with acetone. masterorganicchemistry.comorganic-chemistry.org While effective, the Wittig reaction has poor atom economy because it generates a stoichiometric amount of triphenylphosphine oxide waste, a byproduct with a high molecular weight that is not incorporated into the desired product. rsc.org

In contrast, the proposed olefin cross-metathesis route (Section 2.3.2) is far more atom-economical. The only formal byproduct is ethylene, a low-molecular-weight and useful gas. This starkly reduces the amount of waste generated per unit of product, leading to a much lower E-Factor (Environmental Factor), which is a key metric in green chemistry.

| Reaction Type | Reactants | Desired Product | Byproducts | Theoretical Atom Economy |

|---|---|---|---|---|

| Wittig Reaction | (2,5-Dimethoxybenzyl)triphenylphosphonium bromide + Acetone + Base | This compound | Triphenylphosphine oxide + Salt + Water | Low (~25-30%) |

| Olefin Cross-Metathesis | 2,5-Dimethoxyallylbenzene + Isobutylene | This compound | Ethylene | High (~75-85%) |

Application of Green Chemistry Principles in Synthesis

Purification and Isolation Methodologies

Following the synthesis, the target compound must be isolated from the reaction mixture and purified to a high degree. The choice of purification method depends on the physical properties of the compound and the nature of the impurities. For a moderately non-polar organic molecule like this compound, several standard techniques are applicable.

Column Chromatography: This is the most common technique for purifying organic compounds in a laboratory setting. A solution of the crude product is passed through a column packed with a stationary phase, typically silica (B1680970) gel. An eluent (solvent or solvent mixture) is used to move the components down the column. Separation occurs based on the differential adsorption of the compound and impurities to the stationary phase. Less polar compounds, like the target alkene, will typically elute faster than more polar impurities.

Distillation: If the compound is a liquid with sufficient thermal stability and a boiling point distinct from impurities, distillation can be an effective purification method. Fractional distillation, performed under reduced pressure (vacuum distillation) to lower the boiling point and prevent decomposition, would likely be necessary for a molecule of this size.

Recrystallization: If the synthesized compound is a solid at room temperature, recrystallization is a powerful purification technique. The crude solid is dissolved in a hot solvent in which it is highly soluble, and upon cooling, the pure compound crystallizes out, leaving impurities behind in the solution.

The purity of the final product is typically assessed using analytical techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Chromatographic Techniques (e.g., Column Chromatography, Flash Chromatography)

Chromatography is a fundamental purification technique in organic synthesis, separating compounds based on their differential partitioning between a stationary phase and a mobile phase. For arylpropenes like this compound, column chromatography and flash chromatography are particularly effective.

The selection of the stationary phase is crucial. Silica gel is the most common stationary phase for purifying moderately polar to nonpolar compounds. The polarity of the mobile phase (eluent) is adjusted to achieve optimal separation. A nonpolar solvent like hexane (B92381) or petroleum ether is often used as the initial eluent, with a more polar solvent such as ethyl acetate or dichloromethane (B109758) gradually added to increase the eluting power. This gradient elution allows for the separation of compounds with a wide range of polarities.

For instance, in the purification of a related compound, 2,5-dimethoxybenzonitrile (B1329510), column chromatography on silica gel with a mobile phase of dichloromethane and hexane (5:1) was successfully employed to yield the pure product. iucr.org This suggests that a similar solvent system could be effective for this compound, which shares the 2,5-dimethoxyphenyl moiety. The progress of the separation is typically monitored by thin-layer chromatography (TLC) to identify the fractions containing the desired product.

High-Performance Liquid Chromatography (HPLC) offers a more efficient separation with higher resolution. A study on the separation of various aromatic compounds utilized a polyethylene (B3416737) glycol (PEG) stationary phase with an isocratic, low-toxicity mobile phase consisting of water and 0.04% (v/v) triethylamine. nih.gov This "green chromatography" approach could be adapted for the purification and analysis of this compound, offering an environmentally friendly alternative to traditional solvent systems. nih.gov

Table 1: Illustrative Chromatographic Conditions for Aromatic Compounds

| Technique | Stationary Phase | Mobile Phase | Application |

|---|---|---|---|

| Column Chromatography | Silica Gel | Dichloromethane/Hexane (5:1) | Purification of 2,5-dimethoxybenzonitrile iucr.org |

Spectroscopic Characterization and Structural Elucidation of 3 2,5 Dimethoxyphenyl 2 Methyl 1 Propene

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy is an essential tool for identifying the hydrogen framework of a molecule. The predicted ¹H NMR spectrum of 3-(2,5-Dimethoxyphenyl)-2-methyl-1-propene in a standard solvent like deuterochloroform (CDCl₃) would display distinct signals corresponding to the aromatic, alkene, and alkyl protons, each providing specific information about its chemical environment.

The predicted chemical shifts (δ) are influenced by the electronic environment of each proton. The electron-donating methoxy (B1213986) groups on the benzene (B151609) ring increase electron density, shielding the aromatic protons and shifting their signals upfield compared to unsubstituted benzene (δ ~7.3 ppm). The alkene protons are in the typical vinylic region, while the alkyl protons (benzylic methylene (B1212753) and methyl) are found further upfield.

The expected chemical shift assignments are detailed in the table below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-3', H-4', H-6' (Aromatic) | 6.70 - 6.80 | Multiplet | 3H |

| =CH₂ (Alkene) | 4.85 - 4.95 | Singlet (broad) | 2H |

| -OCH₃ (Methoxy) | 3.75 - 3.85 | Singlet | 6H |

| Ar-CH₂- (Benzylic) | 3.30 - 3.40 | Singlet (broad) | 2H |

| C-CH₃ (Allylic) | 1.75 - 1.85 | Singlet (broad) | 3H |

These are predicted values and may vary in an experimental spectrum.

The three aromatic protons (H-3', H-4', and H-6') are expected to appear as a complex multiplet in the range of δ 6.70-6.80 ppm. The two methoxy groups are chemically equivalent and would therefore produce a single, sharp signal for their six protons around δ 3.75-3.85 ppm.

The benzylic methylene protons (Ar-CH₂-) are deshielded by the adjacent aromatic ring and the double bond, and are predicted to resonate around δ 3.30-3.40 ppm. The two terminal alkene protons (=CH₂) are anticipated to appear near δ 4.85-4.95 ppm. Finally, the methyl group protons (C-CH₃), being in an allylic position, would appear as a singlet at approximately δ 1.75-1.85 ppm.

Spin-spin coupling, observed as the splitting of NMR signals, reveals information about adjacent, non-equivalent protons.

Aromatic Protons: The protons on the 1,2,4-trisubstituted benzene ring would exhibit a characteristic coupling pattern. H-6' (ortho to the propene substituent) would likely be a doublet with a small meta coupling constant (J ≈ 2-3 Hz) from coupling to H-4'. H-4' (para to the propene) would be a doublet of doublets, coupling to both H-3' (ortho, J ≈ 8-9 Hz) and H-6' (meta, J ≈ 2-3 Hz). H-3' (meta to the propene) would appear as a doublet from ortho coupling to H-4' (J ≈ 8-9 Hz). The overlap of these signals would result in a complex multiplet.

Alkene and Alkyl Protons: The two terminal alkene protons (=CH₂) are chemically equivalent and thus would not split each other. They are separated from the benzylic methylene protons by four bonds, so any long-range coupling would be very small (typically < 1 Hz) and likely result in signal broadening rather than distinct splitting. Similarly, the allylic methyl protons are four bonds away from the methylene protons, leading to a broadened singlet. The benzylic methylene protons are adjacent to a quaternary carbon (C2 of the propene), so they have no adjacent protons to couple with, resulting in a singlet that may be broadened by long-range allylic coupling to the alkene and methyl protons.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom gives a single peak.

For this compound, ten distinct signals are expected in the ¹³C NMR spectrum, corresponding to the ten unique carbon environments. The chemical shifts are predicted based on the effects of substituents and hybridization. The carbons of the aromatic ring appear in the δ 110-160 ppm region, with the oxygen-substituted carbons being the most deshielded. The alkene carbons also resonate in this downfield region. The sp³ hybridized carbons (methylene, methyl, and methoxy) appear at higher field (upfield).

The predicted chemical shifts for each carbon are presented in the table below.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2' (Ar C-O) | 153.0 - 154.0 |

| C-5' (Ar C-O) | 151.0 - 152.0 |

| C-2 (Alkene =C<) | 142.0 - 143.0 |

| C-1' (Ar C-C) | 128.0 - 129.0 |

| C-1 (Alkene =CH₂) | 114.0 - 115.0 |

| C-6' (Ar C-H) | 116.0 - 117.0 |

| C-3' (Ar C-H) | 112.0 - 113.0 |

| C-4' (Ar C-H) | 111.0 - 112.0 |

| -OCH₃ (Methoxy) | 55.5 - 56.5 |

| Ar-CH₂- (Benzylic) | 38.0 - 39.0 |

| C-CH₃ (Allylic) | 22.0 - 23.0 |

These are predicted values and may vary in an experimental spectrum.

To unambiguously assign each carbon signal, advanced NMR experiments like DEPT (Distortionless Enhancement by Polarization Transfer) and various 2D techniques would be employed.

DEPT-135: This experiment would differentiate carbons based on the number of attached protons. Signals for CH₃ and CH groups would appear as positive peaks, while CH₂ groups would show negative peaks. Quaternary carbons (C) would be absent. In this molecule, the signals for the two -OCH₃ groups, the allylic -CH₃, and the three aromatic C-H groups would be positive. The benzylic -CH₂- signal and the alkene =CH₂ signal would be negative. The three quaternary carbons (C-1', C-2', C-5' of the ring, and C-2 of the propene) would not appear.

2D NMR:

COSY (Correlation Spectroscopy): This experiment shows correlations between coupled protons. It would confirm the connectivity within the aromatic ring, showing cross-peaks between H-3' and H-4', and between H-4' and H-6'.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons. It would be used to definitively link each proton signal to its corresponding carbon signal (e.g., the aromatic proton signals to the aromatic CH carbon signals, the methoxy proton signal to the methoxy carbon signal, etc.).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds. It is crucial for identifying the connectivity of quaternary carbons. For instance, the benzylic methylene protons (Ar-CH₂-) would show correlations to the aromatic carbons C-1', C-2', and C-6', as well as to the alkene carbons C-1 and C-2, thus confirming the link between the aromatic ring and the propene unit. The methyl protons would show correlations to C-1, C-2, and the methylene carbon.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information on the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from a ground state to a higher energy excited state. The primary chromophore in this compound is the dimethoxy-substituted benzene ring.

The presence of two electron-donating methoxy groups on the benzene ring is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene. Based on data for 1,4-dimethoxybenzene (B90301), which shows absorption maxima around 225 nm and 290 nm, similar absorptions are predicted for the target compound. aatbio.com The isolated double bond of the propene group is a weak chromophore and its absorption would likely be masked by the much stronger absorption of the aromatic ring.

| Predicted λmax (nm) | Electronic Transition | Chromophore |

| ~292 | π → π | 2,5-Dimethoxyphenyl |

| ~228 | π → π | 2,5-Dimethoxyphenyl |

These are predicted values in a non-polar solvent like hexane (B92381) or ethanol (B145695) and may shift depending on the solvent used.

The intense absorption band around 228 nm corresponds to a primary π → π* transition, while the weaker, longer-wavelength band around 292 nm is attributed to a secondary π → π* transition, which is characteristic of substituted aromatic systems.

Electronic Transitions and Absorption Maxima Analysis

No experimental UV-Vis absorption spectra for this compound were found. Consequently, an analysis of its electronic transitions and the identification of its absorption maxima (λmax) cannot be provided.

Conjugation Effects on Electronic Spectra

Without the primary UV-Vis spectrum, a discussion on how conjugation between the dimethoxyphenyl ring and the propene moiety affects the electronic transitions is purely speculative and cannot be substantiated with empirical data.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

There is no available high-resolution mass spectrometry data. Such data would be essential to experimentally confirm the elemental composition and exact mass of the molecule, but it has not been published in the reviewed sources.

Fragmentation Pattern Analysis for Structural Confirmation

Detailed experimental mass spectra, which would be necessary to analyze the fragmentation patterns of the molecular ion and confirm the compound's structure, are not available. While general fragmentation rules for similar structures could be hypothesized, a specific analysis for this compound is not possible.

X-ray Crystallography

Determination of Solid-State Molecular Conformation and Geometry

The search yielded no records of successful single-crystal X-ray diffraction studies for this compound. This indicates that either suitable crystals have not been obtained or the crystallographic data has not been published. As a result, information regarding its solid-state conformation, bond lengths, bond angles, and crystal packing is unavailable.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Pi-Stacking)

Hydrogen Bonding:

In the absence of strong hydrogen bond donors (like O-H or N-H), the molecular structure of this compound is expected to be dominated by weak C-H···O hydrogen bonds. The methoxy groups on the phenyl ring provide potential oxygen acceptors, while various C-H bonds on the aromatic ring and the propene moiety can act as donors.

Studies on related dimethoxyphenyl derivatives have demonstrated the prevalence of such interactions. For instance, in the crystal structure of (E)-3-(3,5-dimethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one, molecules are linked by pairs of weak C-H···O hydrogen bonds, forming inversion dimers. nih.gov Similarly, the crystal structure of (2E)-1-(2,5-dimethoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one reveals that molecules are interconnected by C-H···O hydrogen bonds, also resulting in a dimeric formation. nih.gov In another related compound, 3-(2,5-dimethoxyphenyl)propionic acid, hydrogen bonding is a key feature in the formation of dimers. nih.gov

Based on these examples, it is highly probable that the methoxy oxygen atoms of this compound act as acceptors for hydrogen atoms from the aromatic rings or methyl groups of neighboring molecules. These interactions, though weak, collectively contribute to the stability of the crystal lattice. A hypothetical representation of such an interaction is detailed in the table below, with geometric parameters typical for such bonds.

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| C (Aromatic) | H | O (Methoxy) | ~0.95 | ~2.4-2.7 | ~3.2-3.6 | ~140-160 |

| C (Methyl) | H | O (Methoxy) | ~0.98 | ~2.5-2.8 | ~3.3-3.7 | ~130-150 |

Pi-Stacking Interactions:

The presence of the 2,5-dimethoxyphenyl group, an electron-rich aromatic system, strongly suggests the possibility of π-stacking interactions. These non-covalent interactions are fundamental in the packing of aromatic molecules and contribute significantly to the formation of stable crystal structures. researchgate.net The nature of π-stacking can be influenced by the presence and position of substituents on the aromatic ring. researchgate.net

In related structures, such as the hydrogen-bonded dimers of 3-(2,5-dimethoxyphenyl)propionic acid, the benzene rings of adjacent dimers are observed to stack. nih.gov In one orientation, the average planes of two benzene rings within a dimer are parallel, with an offset of 4.31 (2) Å. nih.gov In a different orientation between neighboring dimers, the benzene planes are nearly perpendicular, with a dihedral angle of 85.33 (2)°. nih.gov

For this compound, parallel-displaced or T-shaped (perpendicular) π-stacking arrangements are conceivable. The interaction energy of such stacking is typically in the range of a strong hydrogen bond. nih.gov The substitution pattern on the phenyl ring can modulate the strength of these interactions. researchgate.netnih.gov The dimethoxy substituents, being electron-donating, influence the quadrupole moment of the aromatic ring and thus the geometry and energy of the π-stacking interaction.

| Interaction Type | Dihedral Angle (°) | Centroid-to-Centroid Distance (Å) | Offset (Å) |

| Parallel-displaced | ~0 | ~3.3-3.8 | > 1.5 |

| T-shaped | ~90 | ~4.5-5.5 | N/A |

Computational Chemistry and Theoretical Studies of 3 2,5 Dimethoxyphenyl 2 Methyl 1 Propene

Density Functional Theory (DFT) Calculations

DFT calculations are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for predicting a variety of molecular properties. ajchem-a.comscirp.org

Geometry Optimization and Equilibrium Structure Determination

A foundational step in any computational study is geometry optimization, which determines the most stable three-dimensional arrangement of atoms in a molecule—its equilibrium structure. This process would yield precise data on the molecule's structural parameters.

Vibrational Frequency Prediction and Comparison with Experimental Data

Following geometry optimization, DFT calculations can predict the vibrational frequencies of the molecule, which correspond to the infrared (IR) and Raman spectral peaks. researchgate.netopenaccesspub.org This theoretical spectrum is invaluable for interpreting experimental data and assigning specific vibrational modes (e.g., C-H stretching, C=C bending) to observed spectral bands. Such a predictive analysis for 3-(2,5-Dimethoxyphenyl)-2-methyl-1-propene has not been located in the existing literature.

Simulation of Spectroscopic Properties (e.g., NMR Chemical Shifts, UV-Vis Absorption)

Computational methods can also simulate spectroscopic properties like Nuclear Magnetic Resonance (NMR) chemical shifts and Ultraviolet-Visible (UV-Vis) absorption spectra. openaccesspub.orgmdpi.com These simulations are instrumental in confirming chemical structures and understanding electronic transitions. A theoretical prediction of the ¹H and ¹³C NMR chemical shifts and the electronic absorption wavelengths for this compound is contingent on future computational studies.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity and electronic properties by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgresearchgate.netimperial.ac.uk

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The energies of the HOMO and LUMO, and the gap between them, are fundamental descriptors of a molecule's reactivity, kinetic stability, and electronic behavior. pku.edu.cnacadpubl.eu The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap provides insight into the molecule's polarizability and its susceptibility to electronic excitation. nih.gov Specific energy values for the HOMO and LUMO of this compound are not available without a dedicated FMO analysis.

Interpretation of Electronic Transitions and Charge Transfer Phenomena

The electronic absorption properties of a molecule, which are observed through UV-Vis spectroscopy, can be computationally modeled to understand the nature of its electronic transitions. These transitions involve the excitation of an electron from an occupied molecular orbital to an unoccupied one. For aromatic compounds with conjugated systems, such as this compound, the most significant transitions are typically π - π* transitions. libretexts.org The presence of the dimethoxyphenyl group and the propene double bond creates a conjugated π-electron system.

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are employed to calculate the excitation energies and oscillator strengths of these electronic transitions. The analysis of the molecular orbitals involved, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), reveals the nature of these transitions. A smaller HOMO-LUMO energy gap is generally indicative of higher chemical reactivity and is associated with longer wavelength absorption. nih.govnih.gov

In molecules containing heteroatoms with lone pairs of electrons, like the oxygen atoms in the methoxy (B1213986) groups of this compound, n - π* transitions are also possible. These transitions involve the excitation of an electron from a non-bonding orbital (n) to an anti-bonding π* orbital. The calculated UV-Vis spectrum helps in assigning the observed absorption bands to specific electronic transitions, thereby elucidating the intramolecular charge transfer (ICT) characteristics of the molecule. nih.gov This charge transfer is a key factor in determining the molecule's photophysical properties and reactivity.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.denih.gov The MEP surface is plotted over the electron density of the molecule, with different colors representing varying electrostatic potential values.

The MEP map provides a clear and intuitive picture of the electron density distribution. wolfram.com Regions with a negative electrostatic potential, typically colored in shades of red and yellow, are electron-rich and are susceptible to electrophilic attack. Conversely, regions with a positive electrostatic potential, usually colored in blue, are electron-deficient and are prone to nucleophilic attack. researchgate.netresearchgate.net Green areas represent regions of neutral potential. This visualization allows for a qualitative understanding of the molecule's polarity and charge distribution. researchgate.net

For this compound, the MEP map would be expected to show regions of high negative potential around the oxygen atoms of the two methoxy groups, due to the presence of lone pairs of electrons. nih.govresearchgate.net These sites would be the primary centers for electrophilic attack. The π-electron cloud of the aromatic ring and the propene double bond would also exhibit a degree of negative potential. In contrast, the hydrogen atoms, particularly those attached to the aromatic ring and the methyl groups, would be characterized by positive potential, making them potential sites for nucleophilic interactions. nih.gov By identifying these reactive sites, the MEP map serves as a powerful predictive tool for understanding the molecule's chemical behavior in various reactions. nih.govuni-muenchen.de

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized electron-pair bonding units. It allows for the investigation of intramolecular interactions, charge transfer, and the delocalization of electron density.

NBO analysis quantifies the stabilization energy associated with the delocalization of electrons from occupied (donor) NBOs to unoccupied (acceptor) NBOs. These interactions, known as hyperconjugative interactions, are crucial for understanding molecular stability. researchgate.net The second-order perturbation theory analysis of the Fock matrix within the NBO framework provides an estimate of the stabilization energy (E(2)) for each donor-acceptor interaction. researchgate.net

The extent of hyperconjugative interactions and charge delocalization directly correlates with the thermodynamic stability of the molecule. researchgate.net Larger stabilization energies arising from these interactions imply a more stable molecular structure. NBO analysis can reveal the specific interactions that contribute most significantly to this stability. For instance, the delocalization of electron density from the methoxy groups to the aromatic ring not only stabilizes the molecule but also influences its reactivity and electronic properties. nih.gov By examining the various donor-acceptor interactions, a comprehensive picture of the factors contributing to the molecular stability of this compound can be constructed.

Global and Local Reactivity Descriptors

The reactivity of a chemical compound can be understood through a set of descriptors derived from conceptual Density Functional Theory (DFT). These descriptors provide insight into the molecule's stability and its propensity to react with other chemical species.

Calculation of Ionization Potential, Electron Affinity, Hardness, and Softness

Global reactivity descriptors offer a general overview of a molecule's reactivity. Key descriptors include:

Ionization Potential (IP): The minimum energy required to remove an electron from a molecule. A lower IP suggests the molecule is more likely to act as an electron donor. It is often approximated by the energy of the Highest Occupied Molecular Orbital (HOMO), i.e., IP ≈ -EHOMO.

Electron Affinity (EA): The energy released when an electron is added to a molecule. A higher EA indicates a greater propensity to accept an electron. It is approximated by the energy of the Lowest Unoccupied Molecular Orbital (LUMO), i.e., EA ≈ -ELUMO.

Chemical Hardness (η): A measure of a molecule's resistance to changes in its electron distribution. It is calculated as η ≈ (IP - EA) / 2. A larger hardness value implies greater stability and lower reactivity.

Chemical Softness (S): The reciprocal of hardness (S = 1/η). Molecules with higher softness are more polarizable and reactive.

A hypothetical data table for the global reactivity descriptors of this compound, which would be generated from DFT calculations, is presented below.

Table 1: Hypothetical Global Reactivity Descriptors

| Descriptor | Value (eV) |

|---|---|

| Ionization Potential (IP) | Data not available |

| Electron Affinity (EA) | Data not available |

| Chemical Hardness (η) | Data not available |

Fukui Function Analysis for Local Reactivity Prediction

While global descriptors provide a broad picture, Fukui functions pinpoint the specific atomic sites within a molecule that are most susceptible to electrophilic, nucleophilic, or radical attack. The Fukui function, f(r), quantifies the change in electron density at a specific point when the total number of electrons in the system changes.

f+(r): Indicates the propensity of a site to undergo a nucleophilic attack (attack by an electron-rich species).

f-(r): Indicates the propensity of a site to undergo an electrophilic attack (attack by an electron-deficient species).

f0(r): Indicates the propensity of a site to undergo a radical attack.

By calculating these values for each atom in this compound, one could predict the most reactive regions of the molecule. For instance, atoms with high f+(r) values would be the preferred sites for nucleophiles to attack.

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions are crucial for understanding the structure, stability, and function of molecules. NCI analysis provides a visual and quantitative way to study these weak interactions.

Reduced Density Gradient (RDG) for Weak Interactions

The Reduced Density Gradient (RDG) is a powerful tool for visualizing and characterizing non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric clashes. An RDG analysis of this compound would generate 3D plots where different types of interactions are represented by colored isosurfaces. Typically:

Blue surfaces indicate strong attractive interactions, like hydrogen bonds.

Green surfaces represent weaker van der Waals interactions.

Red surfaces denote repulsive interactions or steric clashes.

This analysis would reveal how different parts of the molecule interact with each other and with neighboring molecules, which is critical for understanding its condensed-phase behavior.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) for Bonding Analysis

The Electron Localization Function (ELF) and the Localized Orbital Locator (LOL) are topological analyses of the electron density that provide a detailed picture of chemical bonding.

ELF: This function maps the probability of finding an electron pair. High ELF values (approaching 1) are found in regions of covalent bonds and lone pairs, effectively visualizing the electron pairs that constitute the chemical bonds.

LOL: Similar to ELF, the LOL provides a clear picture of bonding regions and lone pairs. It is based on the kinetic energy density and offers a complementary perspective on electron localization.

An ELF and LOL analysis of this compound would produce contour plots or 3D isosurfaces that clearly delineate the covalent bonds (e.g., C-C, C-H, C-O) and the lone pairs on the oxygen atoms of the methoxy groups. This would offer a profound understanding of the electronic structure and bonding within the molecule.

Chemical Reactivity and Derivatization Strategies of 3 2,5 Dimethoxyphenyl 2 Methyl 1 Propene

Reactions of the Alkene Moiety

The 2-methyl-1-propene fragment, an unsymmetrical trisubstituted alkene, is characterized by its electron-rich π-bond. This feature makes it highly susceptible to electrophilic attack, serving as the basis for a variety of addition and cycloaddition reactions.

Electrophilic Addition Reactions

Electrophilic addition reactions proceed via the disruption of the alkene's π-bond to form two new sigma (σ) bonds. The regioselectivity of these reactions is dictated by the formation of the most stable carbocation intermediate.

The double bond of 3-(2,5-Dimethoxyphenyl)-2-methyl-1-propene can be readily saturated through hydrogenation to yield 1-(2,5-Dimethoxyphenyl)-2-methylpropane. This reduction is typically achieved via catalytic hydrogenation, where hydrogen gas (H₂) is passed through a solution of the alkene in the presence of a metal catalyst. youtube.com Common catalysts for this transformation include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂, Adam's catalyst), and Raney nickel. mdpi.com The reaction occurs on the surface of the metal catalyst, where hydrogen atoms are added across the double bond in a syn-addition fashion. youtube.com

Table 1: Representative Catalytic Hydrogenation of this compound

| Reactant | Reagents & Conditions | Product |

| This compound | H₂ (1 atm), 10% Pd/C, Ethanol (B145695), Room Temperature | 1-(2,5-Dimethoxyphenyl)-2-methylpropane |

The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), across the double bond proceeds readily to form a vicinal dihalide. The reaction mechanism involves the electrophilic attack of the halogen on the alkene, leading to the formation of a cyclic halonium ion intermediate. Subsequent nucleophilic attack by the halide ion opens the ring, resulting in the anti-addition of the two halogen atoms. This process is highly efficient and typically occurs rapidly at room temperature in an inert solvent like dichloromethane (B109758).

Table 2: Representative Halogenation of this compound

| Reactant | Reagents & Conditions | Product |

| This compound | Br₂, CH₂Cl₂, Room Temperature | 1,2-Dibromo-3-(2,5-dimethoxyphenyl)-2-methylpropane |

The addition of hydrogen halides (HX, e.g., HBr, HCl) and the acid-catalyzed addition of water (hydration) to the alkene follow Markovnikov's rule. masterorganicchemistry.compressbooks.pub The reaction is initiated by the protonation of the double bond by the electrophilic hydrogen atom. youtube.com This protonation occurs at the terminal carbon (C1) of the propene chain, which bears more hydrogen atoms, to generate the more stable tertiary carbocation at the C2 position. The subsequent attack by the nucleophilic halide ion (X⁻) or water molecule on this carbocation intermediate yields the final product. masterorganicchemistry.compressbooks.pub In the case of hydration, a final deprotonation step occurs to give the alcohol.

Table 3: Representative Hydrohalogenation and Hydration Reactions

| Reaction Type | Reagents & Conditions | Product |

| Hydrobromination | HBr (anhydrous), CH₂Cl₂ | 2-Bromo-1-(2,5-dimethoxyphenyl)-2-methylpropane |

| Hydration | H₂O, H₂SO₄ (catalyst) | 1-(2,5-Dimethoxyphenyl)-2-methylpropan-2-ol |

Cycloaddition Reactions (e.g., Diels-Alder if applicable)

Cycloaddition reactions involve the formation of a cyclic molecule from two or more unsaturated molecules. The alkene moiety in this compound can participate in such reactions.

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene (the 4π-electron component) and an alkene, known as the dienophile (the 2π-electron component), to form a cyclohexene (B86901) ring. wikipedia.orglibretexts.org In this context, the isolated double bond of this compound allows it to function as a dienophile. khanacademy.org While not highly activated, it can react with electron-rich dienes, particularly at elevated temperatures, to yield substituted cyclohexene adducts. The reactivity can be enhanced if the dienophile contains electron-withdrawing groups, which is not the case here. youtube.com

Table 4: Representative Diels-Alder Reaction

| Diene | Dienophile | Conditions | Product |

| 1,3-Butadiene | This compound | Heat | 4-(2,5-Dimethoxybenzyl)-4-methylcyclohexene |

Reactions Involving the Dimethoxyphenyl Ring System

The 2,5-dimethoxyphenyl ring is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution (EAS). youtube.com The reactivity and regioselectivity of these substitutions are governed by the combined directing effects of the three substituents on the ring: two strongly activating methoxy (B1213986) groups and one weakly activating alkyl group. uci.edu

The methoxy groups at positions 1 and 4 are powerful activating ortho-, para-directors due to their ability to donate electron density via resonance. The 2-methyl-1-propene group at position 2 is a weak activator and also an ortho-, para-director. The available positions for substitution are C3, C5, and C6.

Position C6: This position is ortho to the C1-methoxy group and meta to the C2-alkyl and C4-methoxy groups.

Position C3: This position is ortho to both the C2-alkyl and C4-methoxy groups, and meta to the C1-methoxy group.

Considering the potent activating effect of methoxy groups, electrophilic attack is strongly favored at the positions ortho to them. Therefore, positions C3 and C6 are the most nucleophilic and thus the most probable sites for substitution, with the final product distribution potentially influenced by steric hindrance from the adjacent alkyl group. Reactions such as nitration and halogenation are expected to proceed under mild conditions. For instance, nitration can often be achieved using nitric acid in acetic acid. chegg.commdma.ch Friedel-Crafts alkylation and acylation are also feasible, introducing further alkyl or acyl groups onto the activated ring. mercer.eduumkc.edu

Table 5: Representative Electrophilic Aromatic Substitution Reactions

| Reaction Type | Reagents & Conditions | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 1,4-Dimethoxy-2-(2-methylprop-2-en-1-yl)-6-nitrobenzene and/or 1,4-Dimethoxy-2-(2-methylprop-2-en-1-yl)-3-nitrobenzene |

| Bromination | Br₂, FeBr₃ | 3-Bromo-1,4-dimethoxy-2-(2-methylprop-2-en-1-yl)benzene and/or 6-Bromo-1,4-dimethoxy-2-(2-methylprop-2-en-1-yl)benzene |

Electrophilic Aromatic Substitution Reactions

The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of two electron-donating methoxy groups. msu.edu These substituents direct incoming electrophiles to the ortho and para positions relative to themselves. In this specific substitution pattern, the methoxy groups are at positions 2 and 5, making the C4 and C6 positions the most electronically activated sites for substitution. The C3 position is also ortho to the C2-methoxy group but is sterically hindered by the adjacent 2-methyl-1-propene substituent.

A classic example of EAS is the Friedel-Crafts alkylation. umkc.edu While the existing alkyl group on the ring can be deactivating due to its bulk, the powerful activating effect of the two methoxy groups still facilitates further substitution. msu.edu For instance, reacting 1,4-dimethoxybenzene (B90301) with t-butyl alcohol in the presence of a strong acid like sulfuric acid is a common method to introduce a tertiary alkyl group onto the ring. ccsf.edumnstate.edumercer.eduyoutube.comyoutube.com Applying this to the target molecule, the t-butyl cation, generated in situ, would preferentially attack the C4 or C6 positions.

Table 1: Predicted Outcomes of Friedel-Crafts Alkylation on this compound

| Electrophile Source | Catalyst/Conditions | Predicted Major Product(s) | Reference |

|---|---|---|---|

| t-Butyl alcohol | Concentrated H₂SO₄, Acetic Acid, 0°C to RT | 4-tert-Butyl-1,5-dimethoxy-2-(2-methylprop-1-en-1-yl)benzene and/or 6-tert-Butyl-1,4-dimethoxy-2-(2-methylprop-1-en-1-yl)benzene | ccsf.edu, mercer.edu |

| Alkyl Halide (e.g., R-Cl) | Lewis Acid (e.g., AlCl₃) | 4-Alkyl-1,5-dimethoxy-2-(2-methylprop-1-en-1-yl)benzene and/or 6-Alkyl-1,4-dimethoxy-2-(2-methylprop-1-en-1-yl)benzene | umkc.edu |

Other common EAS reactions such as nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and sulfonation (fuming H₂SO₄) would also be directed to the C4 and C6 positions of the aromatic ring. msu.edubyjus.com

Oxidation of the Aromatic Ring

The 1,4-dimethoxybenzene core, also known as a hydroquinone (B1673460) diether, is susceptible to oxidation, typically yielding a benzoquinone. This transformation involves the removal of the two methyl groups and the loss of two electrons from the aromatic system. A variety of oxidizing agents can accomplish this.

Ceric ammonium (B1175870) nitrate (B79036) (CAN) is a common reagent for the oxidative demethylation of 1,4-dimethoxybenzene derivatives to form quinones. researchgate.nettandfonline.com The reaction's success can be influenced by the electronic nature of other substituents on the ring. tandfonline.com For this compound, treatment with CAN would be expected to oxidize the aromatic ring.

Electrochemical methods also provide a pathway for the oxidation of 1,4-dimethoxybenzene systems. nih.govacs.org Anodic oxidation in a basic medium like potassium hydroxide (B78521) in methanol (B129727) typically leads to the formation of quinone bisketals, which can be hydrolyzed to the corresponding quinone. acs.org Depending on the reaction conditions, side-chain oxidation can sometimes compete with ring oxidation. nih.govacs.org

Table 2: Potential Oxidation Reactions of the Aromatic Ring

| Reagent/Method | Conditions | Expected Product | Reference |

|---|---|---|---|

| Ceric Ammonium Nitrate (CAN) | Acetonitrile/Water | 2-(2-Methylprop-1-en-1-yl)benzo-1,4-quinone | researchgate.net, tandfonline.com |

| Anodic Oxidation | Constant current, KOH/Methanol, Pt anode | 2-(2-Methylprop-1-en-1-yl)benzo-1,4-quinone (after hydrolysis) | acs.org |

| Peracid (e.g., Ethaneperoxoic acid) | H₂O₂, Acetic Acid, p-Toluene sulfonic acid | Hydroxy-3-(2,5-dimethoxyphenyl)-2-methyl-1-propene (Hydroxylation) | figshare.com, researchgate.net |

Reactions of the Methyl Group on the Alkene (e.g., Allylic Functionalization)

The methyl group attached to the double bond in this compound is in an allylic position. The C-H bonds at this position are weaker than typical sp³ C-H bonds because the resulting radical is stabilized by resonance with the adjacent pi system. masterorganicchemistry.com This makes the allylic position a prime target for radical reactions.

A quintessential reaction for this purpose is allylic bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as light or peroxides. masterorganicchemistry.comlibretexts.org The use of NBS is crucial as it maintains a very low concentration of bromine (Br₂) in the reaction mixture, which favors the radical substitution pathway over the competing electrophilic addition of bromine across the double bond. libretexts.orgyoutube.com This reaction would selectively replace a hydrogen atom on the allylic methyl group with a bromine atom.

Table 3: Allylic Bromination of this compound

| Reagent | Conditions | Expected Product | Reference |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | Radical initiator (AIBN or light), CCl₄, heat | 1-Bromo-3-(2,5-dimethoxyphenyl)-2-methyl-1-propene | masterorganicchemistry.com, libretexts.org |

Beyond halogenation, modern synthetic methods allow for a broader range of allylic C-H functionalizations, often employing transition metal catalysis to form new carbon-carbon or carbon-heteroatom bonds. rsc.orgrsc.org

Derivatization for Enhanced Analytical Performance

For quantitative analysis, particularly in complex matrices, the native structure of this compound may present challenges for common analytical techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS). Chemical derivatization can be employed to modify the molecule's structure to improve its detectability.

Introduction of Chromophoric or Fluorophoric Tags

The target molecule lacks a strong chromophore, which limits its sensitivity when using HPLC with an ultraviolet (UV) detector. xjtu.edu.cn To overcome this, a derivatizing agent containing a chromophore (a moiety that strongly absorbs UV or visible light) can be attached to the molecule. nih.gov The alkene double bond is a reactive site that can be targeted for this purpose. For instance, a reagent containing a nitroaromatic group could potentially be added across the double bond, introducing a strong chromophore and significantly enhancing UV detection sensitivity. rsc.org

Strategies for Improved Mass Spectrometric Detection

In electrospray ionization mass spectrometry (ESI-MS), neutral molecules with limited ability to accept a proton often exhibit poor ionization efficiency and, consequently, low sensitivity. ddtjournal.comnih.gov A powerful strategy to improve detectability is to introduce a permanently charged functional group, or "charge tag," into the analyte. researchgate.net This ensures the molecule is readily ionized.

For this compound, a multi-step derivatization could be envisioned. First, an allylic functionalization reaction, such as the bromination described in section 5.3, introduces a reactive handle. The resulting allylic bromide can then undergo a nucleophilic substitution reaction with a reagent that installs a permanent charge. For example, reaction with triphenylphosphine (B44618) would yield a stable trisubstituted phosphonium (B103445) salt, which is permanently positively charged and highly responsive in positive-ion ESI-MS. researchgate.net

Table 4: Summary of Derivatization Strategies for Enhanced Analytical Detection

| Analytical Technique | Challenge | Derivatization Strategy | Example Reagent | Reference |

|---|---|---|---|---|

| HPLC-UV | Lack of a strong chromophore | Attach a UV-absorbing moiety to the alkene | Reagents containing nitroaromatic or other conjugated pi systems | rsc.org, xjtu.edu.cn |

| ESI-MS | Poor ionization of a neutral molecule | Introduce a permanent positive charge (charge-tagging) | Triphenylphosphine (requires prior functionalization, e.g., allylic bromination) | researchgate.net, tandfonline.com |

Advanced Analytical Methodologies for 3 2,5 Dimethoxyphenyl 2 Methyl 1 Propene

Chromatographic Techniques

Chromatography is a cornerstone of analytical chemistry, indispensable for the separation, identification, and quantification of individual components from a complex mixture. For a compound like 3-(2,5-Dimethoxyphenyl)-2-methyl-1-propene, both gas and liquid chromatography techniques are highly applicable.

Gas Chromatography (GC) with Various Detectors (e.g., FID, TCD)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Given its molecular structure, this compound is expected to be amenable to GC analysis. The choice of detector is crucial and depends on the analytical requirements.

Flame Ionization Detector (FID): The FID is a highly sensitive detector for organic compounds. It would be well-suited for the quantitative analysis of this compound, offering a wide linear range and low detection limits.

Thermal Conductivity Detector (TCD): The TCD is a universal detector that responds to all compounds, but with lower sensitivity compared to the FID. It could be used for preliminary analysis or when a universal response is required.

While specific operational parameters for this compound are not documented, a general starting point for method development would involve a non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) with a temperature-programmed oven to ensure adequate separation from any impurities or related compounds.

Hyphenated GC Techniques (e.g., GC-MS, GC-MS/MS)

Hyphenation of GC with mass spectrometry (MS) provides a powerful tool for both separation and structural elucidation.

Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for the definitive identification of volatile and semi-volatile organic compounds. The mass spectrum of this compound would provide a unique fragmentation pattern, or "fingerprint," allowing for its unambiguous identification. Electron ionization (EI) would likely produce characteristic fragments corresponding to the dimethoxyphenyl group and the propenyl side chain. While no specific studies on this compound were found, research on similar dimethoxyphenyl derivatives demonstrates the utility of GC-MS in identifying and quantifying these substances in various matrices. researchgate.netnih.gov The use of short analytical columns in GC-MS has been shown to reduce thermal degradation of similar labile compounds, which could be a valuable strategy for this analyte. nih.gov

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): This technique offers even higher selectivity and sensitivity by performing a second stage of mass analysis. It is particularly useful for trace analysis in complex matrices, as it can minimize interferences.

Table 1: Postulated GC-MS Parameters for Analysis

| Parameter | Suggested Condition |

|---|---|

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS) |

| Injector Temp. | 250 °C |

| Oven Program | 60 °C (1 min), then 15 °C/min to 280 °C (hold 5 min) |

| Carrier Gas | Helium, 1 mL/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-450 amu |

This table is illustrative and based on general methods for similar analytes. Actual parameters would require experimental optimization.

Hyphenated HPLC Techniques (e.g., HPLC-UV, HPLC-FLD, HPLC-MS/MS)

Hyphenating HPLC with various detectors enhances its analytical power.

HPLC with UV-Visible Detection (HPLC-UV): The dimethoxyphenyl chromophore in the molecule will absorb UV light, making HPLC-UV a suitable technique for its detection and quantification. A photodiode array (PDA) detector would be particularly useful for obtaining the UV spectrum of the peak, aiding in its identification and purity assessment. mdpi.com

HPLC with Fluorescence Detection (HPLC-FLD): If the compound is naturally fluorescent or can be derivatized to be fluorescent, HPLC-FLD can offer very high sensitivity and selectivity.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This is a highly sensitive and selective technique that couples the separation power of HPLC with the detection capabilities of tandem mass spectrometry. It would be the method of choice for detecting and quantifying trace amounts of this compound in complex samples. Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be suitable ionization sources.

Table 2: Postulated HPLC-UV Parameters for Analysis

| Parameter | Suggested Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile:Water (gradient elution) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at an appropriate wavelength (e.g., 220, 280 nm) |

| Injection Volume | 10 µL |

This table is illustrative and based on general methods for similar analytes. Actual parameters would require experimental optimization.

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" alternative to traditional high-performance liquid chromatography (HPLC) for the analysis and purification of various compounds. chromatographyonline.com SFC utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the primary mobile phase. mdpi.com This technique is particularly well-suited for the analysis of non-polar to moderately polar compounds like this compound due to the low polarity of CO2, which is similar to hexane (B92381). mdpi.com

The key advantages of SFC include higher diffusion coefficients and lower viscosity of the mobile phase compared to liquid chromatography, which allows for faster separations without sacrificing resolution. chromatographyonline.com For the analysis of phenylpropenes and related aromatic structures, SFC offers unique selectivity, often orthogonal to that of reversed-phase HPLC. researchgate.net

Method development for this compound would involve optimizing the stationary phase, modifier, and operating conditions. Polar stationary phases, such as those with phenyl, diol, or amino-propyl bonded silica (B1680970), are commonly employed in SFC for separating aromatic compounds through π-π interactions and other polar mechanisms. mdpi.comphenomenex.com The addition of a polar organic modifier, such as methanol (B129727) or ethanol (B145695), to the CO2 mobile phase is essential to modulate analyte retention and improve peak shape. researchgate.net

<

Table 1: Representative SFC Method Parameters for Analysis of Aromatic Compounds| Parameter | Value/Type | Rationale |

| Stationary Phase | Phenyl-bonded silica (e.g., Kinetex Phenyl-Hexyl) | Provides aromatic selectivity through π−π interactions, suitable for the dimethoxyphenyl moiety. phenomenex.comimages-monotaro.com |

| Mobile Phase | Supercritical CO₂ with Methanol modifier | CO₂ serves as the low-polarity primary solvent, while methanol adjusts polarity for optimal elution. researchgate.net |

| Gradient | 5% to 45% Methanol over 5 minutes | A gradient elution ensures the separation of potential impurities with different polarities. mt.com |

| Flow Rate | 3.0 mL/min | Higher flow rates are possible due to the low viscosity of the mobile phase, enabling rapid analysis. researchgate.netmt.com |

| Column Temperature | 40 °C | Temperature influences the density and solvating power of the supercritical fluid. mt.com |

| Back Pressure | 120 bar | Maintaining adequate back pressure ensures the mobile phase remains in its supercritical state. mt.com |

| Detection | UV-Vis or Mass Spectrometry (MS) | UV detection is suitable due to the aromatic rings; MS provides mass information for confirmation. |

Sample Preparation and Extraction Methods

Effective sample preparation is a critical prerequisite for accurate quantitative analysis, aiming to isolate the target analyte from the sample matrix and eliminate interferences.

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) is a fundamental sample preparation technique based on the differential partitioning of a compound between two immiscible liquid phases. For a relatively non-polar compound like this compound, LLE can effectively separate it from polar, aqueous matrices.